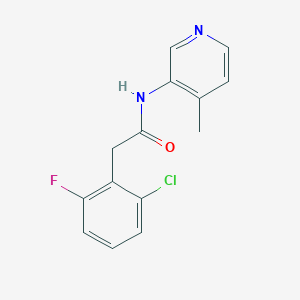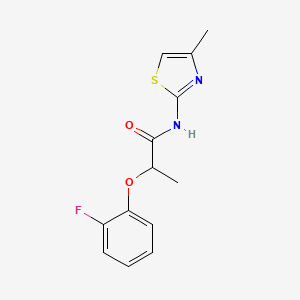![molecular formula C13H10ClFN2O B12242765 3-chloro-5-fluoro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B12242765.png)
3-chloro-5-fluoro-N-[(pyridin-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-5-fluoro-N-[(pyridin-3-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with chloro and fluoro groups, as well as a pyridin-3-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-fluoro-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzoic acid, 5-fluoroaniline, and pyridine-3-carboxaldehyde.
Formation of Benzamide Core: The 3-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This intermediate is then reacted with 5-fluoroaniline to form 3-chloro-5-fluorobenzamide.
Introduction of Pyridin-3-ylmethyl Group: The benzamide intermediate is then subjected to a reductive amination reaction with pyridine-3-carboxaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing appropriate solvents to enhance reaction rates and product isolation.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-fluoro-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the chloro or fluoro groups.
Scientific Research Applications
3-chloro-5-fluoro-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be studied for its interactions with biological targets, such as enzymes or receptors.
Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Agrochemicals: The compound may have applications in the synthesis of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of 3-chloro-5-fluoro-N-[(pyridin-3-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the chloro and fluoro groups can enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-fluoro-N-[(pyridin-2-yl)methyl]benzamide: Similar structure but with the pyridinyl group at a different position.
3-chloro-5-fluoro-N-[(pyridin-4-yl)methyl]benzamide: Another positional isomer with the pyridinyl group at the 4-position.
3-chloro-5-fluoro-N-[(pyridin-3-yl)ethyl]benzamide: Similar structure but with an ethyl linker instead of a methyl linker.
Uniqueness
The unique combination of chloro, fluoro, and pyridin-3-ylmethyl groups in 3-chloro-5-fluoro-N-[(pyridin-3-yl)methyl]benzamide imparts specific chemical and biological properties that may not be present in its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H10ClFN2O |
|---|---|
Molecular Weight |
264.68 g/mol |
IUPAC Name |
3-chloro-5-fluoro-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C13H10ClFN2O/c14-11-4-10(5-12(15)6-11)13(18)17-8-9-2-1-3-16-7-9/h1-7H,8H2,(H,17,18) |
InChI Key |
MSTTXYRUHSKBHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=CC(=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(2-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine](/img/structure/B12242693.png)
![N-tert-butyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12242699.png)
![2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12242700.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B12242703.png)
![1-(2,3-Dimethylphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine](/img/structure/B12242711.png)
![N,5-dimethyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)pyrimidin-2-amine](/img/structure/B12242721.png)
![4-Benzyl-1-{imidazo[1,2-b]pyridazin-6-yl}piperidine](/img/structure/B12242726.png)



![3-fluoro-N-[(2-methoxypyridin-3-yl)methyl]-4-methylbenzamide](/img/structure/B12242745.png)
![1-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12242754.png)
![4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine](/img/structure/B12242757.png)
